2-(1-benzothien-3-ylcarbonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide
Overview
Description
2-(1-benzothien-3-ylcarbonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C15H17N3O2S2 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.07621914 g/mol and the complexity rating of the compound is 422. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Benzothiazine and Hydrazine Moieties in Scientific Research
Carbonic Anhydrase Inhibitory Diuretics : Research has shown that diuretics with carbonic anhydrase inhibitory action, such as those containing benzothiazine and hydrazine components, are used in treating conditions like hypertension and obesity. These drugs exhibit a dual mechanism by inhibiting carbonic anhydrase isoforms present in kidneys and blood vessels, leading to organ-protective activity and a reduction in blood pressure (Carta & Supuran, 2013).
Synthetic Strategies and Biological Activities : Benzothiazines, due to their heterocyclic structure involving a benzene ring attached to a thiazine ring, have been explored for their potential in drug discovery. They have been investigated for treating a wide range of diseases, including cancer, hypertension, and microbial infections, demonstrating the versatility of this scaffold in medicinal chemistry (Mir, Dar, & Dar, 2020).
Optoelectronic Applications : Beyond medicinal applications, benzothiazine and related compounds like quinazolines and pyrimidines have been explored for their use in optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, show promising applications in organic light-emitting diodes (OLEDs), image sensors, and photoelectric conversion elements, highlighting their importance in the development of advanced electronic devices (Lipunova et al., 2018).
Properties
IUPAC Name |
1-(1-benzothiophene-3-carbonylamino)-3-(oxolan-2-ylmethyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S2/c19-14(12-9-22-13-6-2-1-5-11(12)13)17-18-15(21)16-8-10-4-3-7-20-10/h1-2,5-6,9-10H,3-4,7-8H2,(H,17,19)(H2,16,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCSSDOTVPGJQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=S)NNC(=O)C2=CSC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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